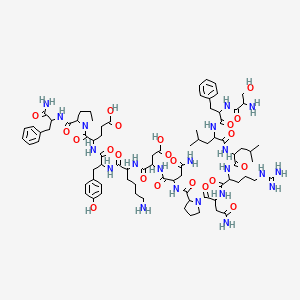

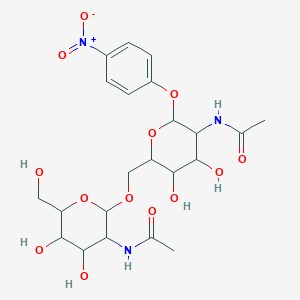

![molecular formula C46H62N4O11 B13398984 [(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate](/img/structure/B13398984.png)

[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Rifabutin is a bactericidal antibiotic primarily used to treat tuberculosis and prevent Mycobacterium avium complex infections, especially in patients with HIV/AIDS who cannot tolerate rifampin . It belongs to the rifamycin family of antibiotics and works by inhibiting the DNA-dependent RNA polymerase in bacteria, thereby blocking RNA synthesis .

Méthodes De Préparation

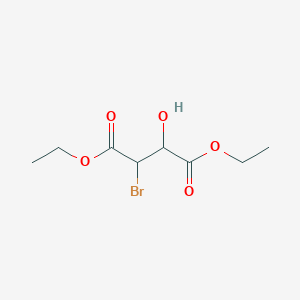

Synthetic Routes and Reaction Conditions: The preparation of rifabutin involves several steps, starting with the synthesis of rifamycin-S, which is then brominated to form 3-bromine rifamycin-S. This intermediate is further processed through various reactions, including cooling, acid addition, and crystallization, to obtain rifabutin .

Industrial Production Methods: Industrial production of rifabutin typically involves the use of organic solvents like ethyl acetate and n-hexanes. The process includes refluxing, cooling, and vacuum drying to achieve the desired crystalline form of rifabutin .

Analyse Des Réactions Chimiques

Types of Reactions: Rifabutin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its stability and efficacy.

Common Reagents and Conditions:

Oxidation: Often involves the use of oxidizing agents like potassium permanganate.

Reduction: Typically employs reducing agents such as sodium borohydride.

Substitution: Involves reagents like bromine and ethyl acetate.

Major Products Formed: The primary product formed from these reactions is rifabutin itself, which is then used in various pharmaceutical formulations .

Applications De Recherche Scientifique

Rifabutin has a wide range of scientific research applications:

Mécanisme D'action

Rifabutin acts by inhibiting the DNA-dependent RNA polymerase in gram-positive and some gram-negative bacteria. This inhibition leads to the suppression of RNA synthesis, ultimately causing bacterial cell death . The compound specifically targets bacterial RNA polymerase without affecting the mammalian enzyme, making it highly effective and selective .

Comparaison Avec Des Composés Similaires

Rifampin: Another rifamycin antibiotic commonly used for tuberculosis treatment.

Rifapentine: Similar to rifampin but with a longer half-life, allowing for less frequent dosing.

Uniqueness of Rifabutin: Rifabutin is unique in its ability to be used in patients who cannot tolerate rifampin, particularly those with HIV/AIDS on antiretroviral therapy. It also has a broader spectrum of activity against Mycobacterium avium complex infections .

Propriétés

Formule moléculaire |

C46H62N4O11 |

|---|---|

Poids moléculaire |

847.0 g/mol |

Nom IUPAC |

[2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26,29-nonaene-28,4'-piperidine]-13-yl] acetate |

InChI |

InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,52-55H,16-19,21H2,1-11H3,(H,47,57) |

Clé InChI |

AZFBLLCNOQPJGJ-UHFFFAOYSA-N |

SMILES canonique |

CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C5=NC6(CCN(CC6)CC(C)C)N=C25)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,4S)-5-cyclohexyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypentanoic acid](/img/structure/B13398911.png)

![(4R,4'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4-phenyloxazole]](/img/structure/B13398918.png)

![1-[2-Amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methyl-2-piperidinecarboxylic acid ethyl ester hydrochloride](/img/structure/B13398934.png)

![Fmoc-4-[2-(Boc-amino)ethoxy]-DL-phenylalanine](/img/structure/B13398944.png)

![[1-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-(9,10-dihydroxyoctadec-12-enoyloxy)propan-2-yl] docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13398957.png)

![2-{2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride](/img/structure/B13398965.png)